molecular formula C12H11N3O B1528667 N-(6-aminopyridin-3-yl)benzamide CAS No. 936210-46-7

N-(6-aminopyridin-3-yl)benzamide

Cat. No.: B1528667
CAS No.: 936210-46-7
M. Wt: 213.23 g/mol
InChI Key: JJTBRBXQRXNUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-aminopyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(6-aminopyridin-3-yl)benzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of Aurora kinase B (AURKB), a protein kinase involved in the regulation of mitosis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with the p53 signaling pathway, which is crucial for the regulation of cell growth and apoptosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase by inhibiting AURKB transcription . This arrest leads to apoptosis via the p53 signaling pathway. The compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways. In non-cancerous cells, this compound has been shown to have minimal cytotoxic effects, indicating its potential as a selective anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to AURKB, inhibiting its kinase activity and leading to the disruption of mitotic processes . This inhibition results in the accumulation of cells in the G2/M phase and subsequent apoptosis. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its efficacy in inducing cell cycle arrest and apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. These factors determine its accumulation in specific cellular compartments and tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The nuclear localization of this compound is crucial for its role in regulating gene expression and cell cycle progression.

Properties

IUPAC Name

N-(6-aminopyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTBRBXQRXNUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.